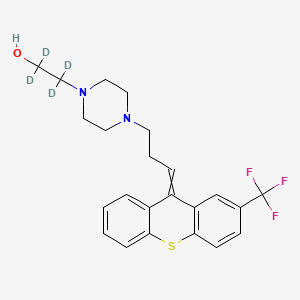
(E/Z)-Flupentixol-d4 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-Flupentixol-d4 Dihydrochloride is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various scientific research applications, particularly in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E/Z)-Flupentixol-d4 Dihydrochloride involves the deuteration of Flupentixol. This process typically includes the introduction of deuterium gas in the presence of a catalyst under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the deuteration reaction. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions: (E/Z)-Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thioxanthene derivatives.
Substitution: Formation of substituted thioxanthene compounds.
科学的研究の応用
(E/Z)-Flupentixol-d4 Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Flupentixol in various samples.
Biology: Employed in studies involving receptor binding and neurotransmitter interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Flupentixol in the body.
Industry: Applied in the development of new antipsychotic drugs and in quality control processes.
作用機序
The mechanism of action of (E/Z)-Flupentixol-d4 Dihydrochloride involves its interaction with dopamine receptors in the brain. The compound acts as a dopamine antagonist, blocking the D2 receptors and thereby reducing the symptoms of psychosis. The deuterated form allows for more precise tracking and analysis in pharmacokinetic studies, providing insights into the drug’s metabolism and distribution.
類似化合物との比較
Flupentixol: The non-deuterated form, used as an antipsychotic agent.
Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with antipsychotic and sedative effects.
Uniqueness: (E/Z)-Flupentixol-d4 Dihydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research and development, offering advantages over its non-deuterated counterparts.
特性
分子式 |
C23H25F3N2OS |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
1,1,2,2-tetradeuterio-2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/i14D2,15D2 |
InChIキー |
NJMYODHXAKYRHW-QZPARXMSSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
正規SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


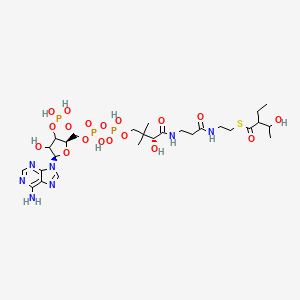
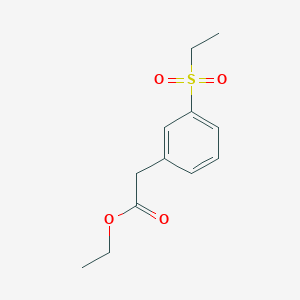
![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
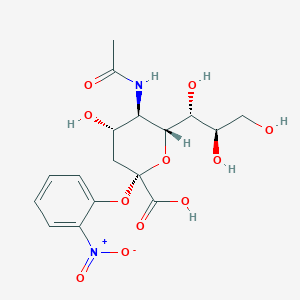
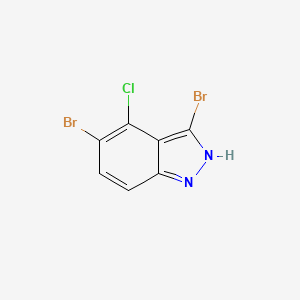

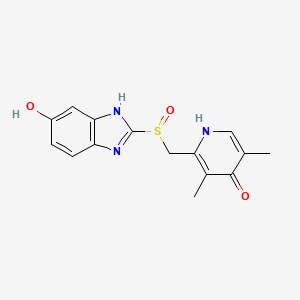
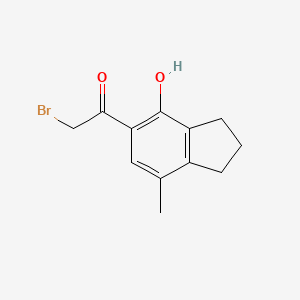
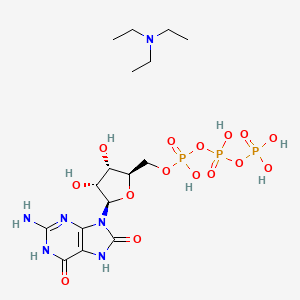
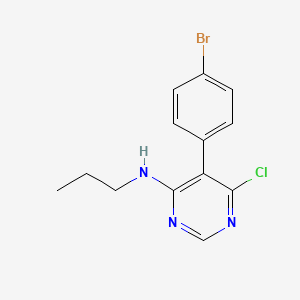
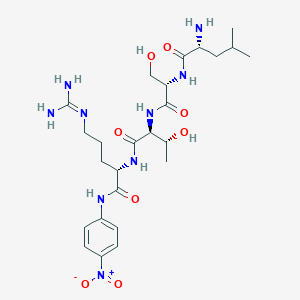
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)
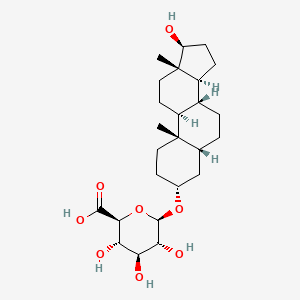
![N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13840194.png)
